molecular formula C37H53N3O2S B12455894 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide

2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12455894
M. Wt: 603.9 g/mol
InChI Key: GWOMWTGVPZPVOY-UHFFFAOYSA-N
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Description

2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and properties This compound features sterically hindered phenolic groups, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and cellular receptors. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the hydrazinecarbothioamide moiety can interact with specific enzymes, inhibiting their activity and modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of phenolic and hydrazinecarbothioamide moieties, which confer both antioxidant and enzyme inhibitory properties.

Properties

Molecular Formula

C37H53N3O2S

Molecular Weight

603.9 g/mol

IUPAC Name

1-[bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]-3-phenylthiourea

InChI

InChI=1S/C37H53N3O2S/c1-34(2,3)27-18-24(19-28(31(27)41)35(4,5)6)22-40(39-33(43)38-26-16-14-13-15-17-26)23-25-20-29(36(7,8)9)32(42)30(21-25)37(10,11)12/h13-21,41-42H,22-23H2,1-12H3,(H2,38,39,43)

InChI Key

GWOMWTGVPZPVOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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